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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline

Cat. No.: B089559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,4,5-trimethylaniline, a compound of interest in various research and development
applications. The following sections detail its mass spectrometry, nuclear magnetic resonance
(NMR), and infrared (IR) spectroscopy characteristics, presented in a clear and accessible
format for easy reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry analysis of 2,4,5-trimethylaniline reveals a molecular ion peak
corresponding to its molecular weight, confirming the compound's identity. The fragmentation
pattern provides additional structural information.

Parameter Value (m/z) Interpretation

Molecular weight of 2,4,5-
Molecular lon [M]* 135 ] B
trimethylaniline

Most abundant fragment ion,
likely [M-CHs]*

Base Peak 120

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 2,4,5-
trimethylaniline. The *H and 3C NMR spectra provide information on the chemical
environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopy

The proton NMR spectrum of 2,4,5-trimethylaniline is characterized by distinct signals for the
aromatic protons and the methyl groups. The chemical shifts (d) are typically reported in parts
per million (ppm) relative to a standard reference.

Chemical Shift (8,

Assignment Multiplicity Integration
ppm)
Aromatic CH 6.8 Singlet 1H
Aromatic CH 6.5 Singlet 1H
NH:z 3.4 Broad Singlet 2H
Methyl CHs 2.2 Singlet 3H
Methyl CHs 2.15 Singlet 3H
Methyl CHs 2.1 Singlet 3H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within
the 2,4,5-trimethylaniline molecule.
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Assignment Chemical Shift (3, ppm)
Aromatic C-NH:z 142

Aromatic C 132

Aromatic C 129

Aromatic C-CHs 128

Aromatic C-CHs 120

Aromatic C-CHs 117

Methyl C 19

Methyl C 18

Methyl C 17

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The infrared spectrum of 2,4,5-trimethylaniline displays characteristic absorption bands
corresponding to the vibrational frequencies of its functional groups.
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Frequency (cm™2) Vibrational Mode Functional Group
3450 - 3300 N-H Stretch Primary Amine (NHz)
3050 - 3000 C-H Stretch (Aromatic) Aromatic Ring

2950 - 2850 C-H Stretch (Aliphatic) Methyl Groups (CHs)
1620 - 1580 N-H Bend Primary Amine (NHz)
1500 - 1400 C=C Stretch (Aromatic) Aromatic Ring

1465 - 1440 C-H Bend (Asymmetric) Methyl Groups (CHs)
1380 - 1365 C-H Bend (Symmetric) Methyl Groups (CHs)
1300 - 1250 C-N Stretch Aromatic Amine

880 - 800 C-H Out-of-Plane Bend Aromatic Ring

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory
instrumentation and methodologies.

NMR Spectroscopy

A sample of 2,4,5-trimethylaniline is dissolved in a deuterated solvent (e.g., CDClIs) and
placed in an NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer.
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

For solid samples of 2,4,5-trimethylaniline, the infrared spectrum is commonly obtained using
the potassium bromide (KBr) pellet method. A small amount of the sample is ground with KBr
powder and pressed into a thin, transparent disk, which is then placed in the sample holder of
an FTIR spectrometer.

Mass Spectrometry
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Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for
separation and purification, where it is ionized and fragmented. The resulting ions are then

separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like 2,4,5-trimethylaniline.

Sample Preparation

2,4,5-Trimethylaniline Sample

Dissolution in Solvent (for NMR, GC-MS) KBr Pellet Preparation (for IR)
GC-MS Analysis NMR Analysis IR Analysis
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Mass Spectrometer (GC-MS) NMR Spectrometer FTIR Spectrometer
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A generalized workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trimethylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089559#spectroscopic-data-nmr-ir-ms-of-2-4-5-
trimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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